molecular formula C13H24N2O5 B7977184 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid

6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid

Cat. No.: B7977184
M. Wt: 288.34 g/mol
InChI Key: CZWGYQZEHSFNDO-UHFFFAOYSA-N
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Description

6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid is a bifunctional hexanoic acid derivative featuring:

  • A tert-butoxycarbonyl (Boc) -protected amine group on the ethyl side chain.
  • An amide bond linking the ethylamine moiety to the hexanoic acid backbone.
  • A 6-oxohexanoic acid core, which provides carboxylic acid functionality for further conjugation.

This compound is structurally designed for applications in peptide synthesis and bioconjugation, where the Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-13(2,3)20-12(19)15-9-8-14-10(16)6-4-5-7-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWGYQZEHSFNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Ethylenediamine

The synthesis begins with selective mono-Boc protection of ethylenediamine:

  • Reagents : Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), aqueous sodium bicarbonate.

  • Conditions : Stirring in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.

  • Outcome : N-Boc-ethylenediamine is obtained in ~85% yield after extraction and solvent removal.

This step ensures regioselective protection of the primary amine, leaving the secondary amine available for subsequent amidation.

Activation of 6-Oxohexanoic Acid

6-Oxohexanoic acid is activated as an N-hydroxysuccinimide (NHS) ester to facilitate amide coupling:

  • Reagents : 6-Oxohexanoic acid, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC).

  • Conditions : Reaction in dichloromethane (DCM) at 0°C for 2 hours, followed by filtration to remove dicyclohexylurea.

  • Outcome : 6-Oxohexanoyl NHS ester is isolated as a white solid (yield: 90%).

Amide Bond Formation

The activated ester reacts with N-Boc-ethylenediamine:

  • Reagents : N-Boc-ethylenediamine, 6-oxohexanoyl NHS ester, triethylamine (TEA).

  • Conditions : Stirring in DCM at room temperature for 6 hours.

  • Workup : Extraction with 1N HCl (pH 3–4), followed by saturated sodium bicarbonate wash.

  • Outcome : Crude product is obtained, requiring purification via silica gel chromatography (ethyl acetate/hexane).

Deprotection and Final Purification

Lithium hydroxide mediates simultaneous hydrolysis of residual esters and Boc deprotection:

  • Reagents : Lithium hydroxide (2 equiv.), ethanol-water (1:1).

  • Conditions : Stirring at 50°C for 4 hours, followed by pH adjustment to 6–7 with 1N HCl.

  • Workup : Ethanol removal under reduced pressure, ethyl acetate wash, and lyophilization.

  • Outcome : Target compound is isolated as a white solid (purity: 95%, yield: 70–80%).

Optimization and Scalability

Solvent and Base Selection

  • Solvent Systems : Acetone-water mixtures enhance intermediate solubility during Boc protection, while DCM ensures efficient NHS activation.

  • Base Influence : Sodium bicarbonate minimizes side reactions during Fmoc/Boc exchanges, whereas TEA accelerates amide coupling.

Temperature and Reaction Time

  • Low-Temperature Activation : 0°C prevents NHS ester degradation during DCC-mediated activation.

  • Room-Temperature Coupling : Balances reaction rate and Boc group stability.

Chromatographic Purification

  • Silica Gel Elution : Ethyl acetate/hexane (3:7) resolves unreacted starting materials and byproducts.

  • Yield Improvement : Recycling mother liquors increases overall yield to 93%.

Analytical Characterization

Spectral Data

  • LC-MS (ESI) : m/z 288.34 [M-H]⁻, consistent with molecular formula C₁₃H₂₄N₂O₅.

  • ¹H NMR (400 MHz, D₂O) : δ 1.39 (s, 9H, Boc CH₃), 2.25 (t, 2H, COCH₂), 3.25 (q, 2H, NHCH₂).

Purity Assessment

  • HPLC : Single peak at 254 nm (retention time: 8.2 min), confirming 95% purity.

  • Melting Point : 142–145°C, indicative of high crystallinity.

Comparative Methodologies

Alternative Protecting Groups

  • Fmoc Strategy : Patent CN112645833A uses Fmoc-OSu for initial amine protection, but Boc offers superior acid stability during coupling.

  • Alloc Protection : Requires palladium-mediated deprotection, complicating scalability.

Coupling Reagents

  • EDC/HOBt : Yields comparable to NHS activation but generates more byproducts.

  • DIC/Oxyma : Minimizes racemization but demands anhydrous conditions.

Industrial-Scale Considerations

Cost Efficiency

  • Boc₂O vs. Fmoc-OSu : Boc reagents are 40% cheaper, reducing raw material costs.

  • Solvent Recycling : Ethyl acetate recovery cuts expenses by 25%.

Environmental Impact

  • Waste Reduction : Aqueous workups replace column chromatography in large batches.

  • Green Solvents : Ethanol-water mixtures align with green chemistry principles.

Challenges and Solutions

Boc Deprotection Control

  • Lithium Hydroxide Stoichiometry : Excess base causes ester hydrolysis; 2 equivalents ensure selective deprotection.

  • pH Monitoring : Maintaining pH 6–7 prevents carboxylic acid protonation.

Byproduct Formation

  • Di-Boc Byproducts : Controlled reagent addition (1:1 ethylenediamine:Boc₂O) suppresses overprotection.

  • NHS Hydrolysis : Rapid coupling (<6 hours) minimizes ester degradation .

Chemical Reactions Analysis

Types of Reactions

6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for the introduction of amino groups that can be further modified to enhance biological activity. For instance, derivatives of Boc-protected amino acids have been investigated for their potential as inhibitors in enzyme catalysis and as anti-cancer agents. The ability to protect the amino group with a tert-butoxycarbonyl (Boc) group facilitates selective reactions without interfering with other functional groups.

Case Study: Anticancer Agents
Research has demonstrated that modifications of Boc-protected amino acids can lead to compounds with improved efficacy against various cancer cell lines. For example, studies have shown that certain derivatives exhibit significant cytotoxicity against breast cancer cells, highlighting their potential as lead compounds for further drug development .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
The compound is extensively used in SPPS due to its stability and ease of handling. The Boc group allows for the selective deprotection of the amino group under mild conditions, which is essential for sequential peptide elongation. This method has streamlined the production of peptides for therapeutic use.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
BocEasy deprotection; stableRequires acidic conditions for removal
FmocMild base deprotection; versatileMore sensitive to moisture
CbzGood stability; easy purificationLess compatible with some coupling reagents

Organic Synthesis

Building Block for Complex Molecules
Boc-protected amino acids are valuable building blocks in the synthesis of complex organic molecules. They are utilized in synthesizing cyclic compounds and other biologically active molecules. The versatility of 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid makes it an attractive candidate for constructing diverse chemical libraries.

Case Study: Synthesis of Cyclic Hydroxylamines
In a notable study, researchers employed Boc-protected amino acids to synthesize cyclic hydroxylamines through a series of reactions involving ring-closing steps. This approach not only demonstrated the utility of the compound but also paved the way for developing new classes of compounds with potential pharmacological applications .

Applications in Material Science

Polymer Chemistry
The compound has found applications beyond traditional organic synthesis and medicinal chemistry. It is being explored in polymer chemistry as a monomer for producing biodegradable polymers. The incorporation of such amino acids into polymer chains can enhance biocompatibility and degradation rates, making them suitable for medical applications such as drug delivery systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group Variations

a) Boc-Protected Analogs
  • 6-(tert-Butoxy)-6-oxohexanoic acid (CAS 52221-07-5): Structure: Lacks the aminoethylamino group, featuring only a Boc-protected hydroxyl group. Properties: Molecular formula C₁₀H₁₈O₄, molecular weight 202.2 g/mol, 97% purity, stored at room temperature . Applications: Intermediate in organic synthesis, particularly for introducing carboxylic acid and Boc-protected functionalities. Key Difference: Absence of the aminoethylamino group limits its utility in amide-based crosslinking compared to the target compound.
b) Cbz-Protected Analog
  • (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid (CAS 2135655-76-2): Structure: Uses a benzyloxycarbonyl (Cbz) group instead of Boc for amine protection. Properties: 98% purity, molecular formula C₁₈H₂₅NO₆ . Applications: Suitable for peptide synthesis where orthogonal deprotection (e.g., hydrogenolysis) is required. Key Difference: Cbz protection offers distinct stability and deprotection pathways compared to Boc .

Aryl-Substituted Derivatives

a) 6-(2-Bromophenyl)-6-oxohexanoic acid (CAS 898765-24-7):
  • Structure : Substituted with a bromophenyl group at the 6-oxo position.
  • Properties : Molecular weight 285.13 g/mol, purity >95%, stored at room temperature .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., bromine facilitates cross-coupling reactions).
  • Key Difference: Aromatic substitution enhances lipophilicity, altering solubility and reactivity compared to the aliphatic Boc-aminoethyl group in the target compound.
b) 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 898792-37-5):
  • Structure : Contains electron-rich dimethoxyphenyl substituents.
  • Applications: Potential use in photodynamic therapy or as a UV-active probe.
  • Key Difference : Methoxy groups may confer fluorescence or chelation properties absent in the target compound.

Crosslinking and Polymer Chemistry Analogs

  • 6,6'-((4-Methyl-1,3-phenylene)bis(azanediyl))bis(6-oxohexanoic acid) (Model 2'): Structure: Symmetric bis-amide derivative with a central aromatic core. Applications: Used in polyurethane acidolysis for recovering aromatic amines during polymer recycling . Key Difference: The bis-amide structure enables dual reactivity, making it more suitable for polymer degradation than the monofunctional target compound.
  • (S)-6-((1-carboxy-2-(prop-2-yn-1-yloxy)ethyl)amino)-6-oxohexanoic acid: Structure: Incorporates a propargyl ether group for click chemistry applications. Applications: Designed as a protein crosslinker for bioconjugation via copper-catalyzed azide-alkyne cycloaddition . Key Difference: Propargyl group enables modular crosslinking, contrasting with the Boc group’s protective role.

Amino Acid Derivatives

  • 2-amino-6-(prop-2-enoylamino)hexanoic acid: Structure: Features an acrylamide side chain for covalent binding. Applications: Investigated in enzyme inhibition studies (e.g., cytochrome P450 interactions) . Key Difference: The acrylamide group confers electrophilic reactivity, unlike the stable amide bond in the target compound.

Data Table: Key Properties of Target Compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Applications References
6-((2-((tert-Boc)amino)ethyl)amino)-6-oxohexanoic acid Not provided C₁₃H₂₃N₂O₅* ~301.3 (estimated) Unknown Likely -20°C Peptide synthesis, bioconjugation N/A
6-(tert-Butoxy)-6-oxohexanoic acid 52221-07-5 C₁₀H₁₈O₄ 202.2 97% Room temp Organic synthesis
(S)-3-(((Cbz)amino)-6-(tert-butoxy)-6-oxohexanoic acid 2135655-76-2 C₁₈H₂₅NO₆ ~351.4 98% Not specified Peptide synthesis
6-(2-Bromophenyl)-6-oxohexanoic acid 898765-24-7 C₁₂H₁₃BrO₃ 285.13 >95% Room temp Pharmaceutical intermediates
6,6'-Bis(azanediyl)bis(6-oxohexanoic acid) Not provided Complex ~400 (estimated) Not specified Not specified Polymer recycling

*Estimated based on structural similarity.

Key Findings and Implications

Protective Group Chemistry : The Boc group in the target compound provides acid-labile protection, whereas Cbz () and propargyl () groups enable orthogonal reactivity .

Solubility and Reactivity: Aryl-substituted analogs () exhibit increased lipophilicity, while amino acid derivatives () prioritize electrophilic interactions .

Industrial Relevance : Analogs like Model 2' () highlight the growing focus on sustainable polymer chemistry, contrasting with the target compound’s role in precision bioconjugation .

Biological Activity

6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid (CAS: 1697868-59-9) is a compound with significant potential in medicinal chemistry, particularly as a building block for peptide synthesis and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H24N2O5
  • Molecular Weight : 288.34 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(O)CCCCC(NCCNC(OC(C)(C)C)=O)=O

This structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in related studies. Enzyme inhibition is a crucial mechanism in drug action, particularly for compounds targeting proteases or kinases. The presence of the Boc group may enhance solubility and stability, facilitating interactions with target enzymes.

Synthesis and Characterization

A study published by the Royal Society of Chemistry detailed the synthesis of related compounds using similar methodologies. The process involved protective group strategies that are essential for synthesizing complex molecules like this compound. The synthetic pathways often utilize coupling reactions that are vital for creating peptide bonds necessary for biological activity .

Pharmacological Studies

Pharmacological investigations into related compounds have demonstrated their potential as therapeutic agents. For example, a series of studies have shown that derivatives of hexanoic acids exhibit anti-inflammatory properties, which could be extrapolated to suggest that this compound may also possess similar effects .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
6-Aminohexanoic AcidAntimicrobial
N-(4-(2-Aminoethyl)phenyl)-2-aminohexanoic AcidEnzyme Inhibition
2-Bis(tert-butoxycarbonylamino)hexanoic AcidAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving tert-butoxycarbonyl (Boc)-protected intermediates. For example, tert-butyl oxazinane carboxylates (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) can serve as precursors. Key steps include:

  • Amide coupling : Reaction of Boc-protected ethylenediamine derivatives with activated carboxylic acid derivatives (e.g., NHS esters or acid chlorides).
  • Deprotection : Controlled acidic or enzymatic removal of the Boc group under mild conditions to preserve the amide bond integrity .
  • Optimization : Reaction temperature (0–25°C), solvent choice (e.g., DCM, THF), and stoichiometric ratios (1:1.2 amine:acid) significantly impact yields. Catalysts like DMAP may enhance coupling efficiency .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer :

  • Purification : Use flash chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 7:3 EtOAc/hexane) .
  • Characterization :
  • NMR : Key signals include δ ~1.4 ppm (Boc tert-butyl group), δ ~3.3 ppm (ethylenediamine CH2), and δ ~6.5 ppm (amide NH) .
  • Mass Spectrometry : ESI-MS expected m/z [M+H]+ ~330.3 (C14H25N3O5) .
  • X-ray Crystallography : For structural confirmation, co-crystallize with compatible solvents (e.g., methanol/water) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the Boc-protected intermediate during synthesis?

  • Methodological Answer : The Boc group’s stability arises from steric hindrance (tert-butyl) and electron-withdrawing carbamate functionality. Stability assays under varying pH (e.g., 1N HCl vs. TFA) show:

  • Acid Sensitivity : Boc deprotection occurs rapidly in TFA (30 min, 25°C) but is slower in weaker acids (e.g., 1N HCl, requiring 12+ hours).
  • Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition >150°C, making it suitable for room-temperature reactions .
    • Data Table :
ConditionDeprotection TimeYield Post-Deprotection
1N HCl, 25°C12 h85%
TFA/DCM (1:1), 25°C30 min92%

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Impurity Profiles : Use LC-MS to identify byproducts (e.g., hydrolyzed Boc groups or dimerization products).
  • Assay Variability : Standardize enzymatic assays (e.g., recombinant human arginase I/II) with controls for pH, temperature, and substrate concentration .
  • Structural Analogues : Compare IC50 values of closely related compounds (e.g., 6-oxohexanoic acid vs. 6-boronohexanoic acid derivatives) to isolate functional group contributions .

Q. What strategies enable the incorporation of this compound into peptide-based drug design?

  • Methodological Answer :

  • Solid-Phase Synthesis : Use Fmoc-protected ethylenediamine derivatives for sequential coupling on resin. Cleave with TFA to retain the Boc group if needed .
  • Conformational Studies : Circular dichroism (CD) and molecular dynamics (MD) simulations can assess backbone flexibility and hydrogen-bonding patterns .
  • In Vivo Stability : Test serum stability (e.g., incubation in human plasma at 37°C, HPLC monitoring) to evaluate susceptibility to proteases .

Data Contradiction Analysis

Q. Why do NMR spectra of similar Boc-protected compounds show variability in NH proton signals?

  • Methodological Answer : Signal shifts (δ 6.0–7.5 ppm) depend on:

  • Solvent Effects : DMSO-d6 vs. CDCl3 alters hydrogen-bonding and proton exchange rates.
  • Tautomerism : Keto-enol tautomerism in the 6-oxohexanoic acid moiety can broaden or split NH peaks.
  • Recommendation : Acquire spectra in multiple solvents and at varying temperatures (e.g., 25°C vs. 60°C) to confirm assignments .

Experimental Design Considerations

Q. How should researchers design kinetic studies for enzymatic inhibition by this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Use Michaelis-Menten plots with varying substrate concentrations (0.1–10× Km) and fixed inhibitor concentrations. Calculate Ki values via Lineweaver-Burk or Cheng-Prusoff equations .
  • Controls : Include positive controls (e.g., known arginase inhibitors) and negative controls (DMSO vehicle).
  • Data Table :
[Inhibitor] (µM)Vmax (µM/min)Km (µM)Ki (µM)
012.550
108.25015
503.15018

Safety and Handling

Q. What are critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions involving volatile reagents (e.g., TFA) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group .

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